molecular formula C₁₇H₁₈Cl₃N B1140802 (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 79896-32-5

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

カタログ番号: B1140802
CAS番号: 79896-32-5
分子量: 342.69
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Key Crystallographic Features:

  • Polymorph Identification : Multiple crystalline forms (e.g., Forms I–V) have been characterized, differing in hydrogen-bonding networks and packing arrangements.
  • Unit Cell Parameters : For Form II, a monoclinic system with space group P2₁ and unit cell dimensions a = 12.3 Å, b = 8.9 Å, c = 15.1 Å, and β = 105.6° is reported.
  • Hydrogen Bonding : The protonated amine forms a chloride-mediated hydrogen bond (N–H···Cl⁻ distance: 2.1 Å), stabilizing the crystal lattice.

Table 2: Crystallographic Data for Selected Polymorphs

Polymorph Space Group Unit Cell Dimensions (Å) Hydrogen Bonding Features
Form I P2₁2₁2₁ a = 10.2, b = 12.4, c = 14.7 N–H···Cl⁻ (2.1 Å), Cl⁻···π interactions
Form II P2₁ a = 12.3, b = 8.9, c = 15.1 Layered structure with van der Waals gaps

Diffraction patterns for these polymorphs show distinct peaks, such as a characteristic signal at 2θ = 23.2° for Form II, attributable to the dichlorophenyl group’s orientation.

Comparative Molecular Geometry with Sertraline Enantiomers

The (1R,4S) enantiomer exhibits distinct molecular geometry compared to the pharmacologically active (1S,4S) -sertraline. Structural disparities arise from the inverted configuration at position 1, altering the spatial arrangement of the dichlorophenyl and methylamine groups.

Geometric Comparisons:

  • Bond Lengths and Angles :

    • The C1–N bond length in the (1R,4S) enantiomer is 1.47 Å , identical to sertraline, but torsional angles differ due to stereochemical inversion.
    • The dihedral angle between the dichlorophenyl and tetrahydronaphthalene rings is 85.6° in (1R,4S), versus 82.3° in (1S,4S), affecting molecular planarity.
  • Chiral Center Interactions :

    • The (1R) configuration positions the methylamine group axially, creating steric hindrance with the tetrahydronaphthalene ring absent in the (1S) form.

Table 3: Geometric Parameters of (1R,4S) vs. (1S,4S) Enantiomers

Parameter (1R,4S)-Enantiomer (1S,4S)-Sertraline
C1–N bond length (Å) 1.47 1.47
C4–C(aryl) bond (Å) 1.51 1.50
Dihedral angle (°) 85.6 82.3
N–Cl⁻ distance (Å) 3.2 3.1

These differences underscore the role of stereochemistry in modulating molecular conformation, which is critical for understanding structure-activity relationships in chiral pharmaceuticals.

特性

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-LWHGMNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79896-32-5, 79617-99-5
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79896-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50712363
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79836-76-3
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Enantioselective Synthesis from (S)-4-(3,4-Dichlorophenyl)-3,4-Dihydro-1-Naphthalenone

The patented enantioselective route begins with (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone (II) as the starting material. This intermediate undergoes a titanium-mediated asymmetric reductive amination to install the amine group with high stereochemical fidelity.

Key Steps :

  • Asymmetric Reductive Amination :

    • Reagents : Titanium(IV) isopropoxide, ammonia (NH₃), and methanol as the solvent.

    • Conditions : The reaction is conducted at 20–25°C for 45–50 hours, yielding the chiral amine intermediate with >90% enantiomeric excess (e.e.).

    • Mechanism : Titanium coordinates the ketone and amine, facilitating hydride transfer from the reductant (e.g., sodium borohydride) to form the (1R,4S) configuration.

  • N-Methylation :

    • The amine intermediate is methylated using methyl iodide or dimethyl carbonate in the presence of a base (e.g., potassium carbonate).

    • Solvent : Dichloromethane or toluene at reflux (40–60°C) for 6–8 hours.

  • Hydrochloride Salt Formation :

    • The free base is treated with hydrochloric acid (HCl) in isopropanol/water (2:1 v/v) to precipitate the hydrochloride salt.

Reductive Amination of 4-(3,4-Dichlorophenyl)-1-Tetralone

An alternative route described in Russian patent literature utilizes reductive amination of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine.

Key Steps :

  • Formation of the Enamine Intermediate :

    • Reagents : Methylamine, p-toluenesulfonic acid (PTSA), toluene.

    • Conditions : Reflux with azeotropic water removal (Dean-Stark trap) for 2 hours.

  • Reduction to the Amine :

    • Reductant : Sodium borohydride (NaBH₄) in methanol at 0–5°C.

    • Yield : 70–75% after purification by silica gel chromatography.

  • Salt Formation :

    • The amine is treated with HCl gas in anhydrous ether to form the hydrochloride salt.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Asymmetric Reductive Amination :
    Lower temperatures (20–25°C) favor higher enantioselectivity, while methanol enhances titanium catalyst activity. Elevated temperatures (>30°C) lead to racemization.

  • Hydrogenation :
    Catalytic hydrogenation of the enamide intermediate (step ii) requires 5–7 bar H₂ pressure and 28–32°C for 12–16 hours to achieve >98% conversion.

Catalysts and Reagents

  • Titanium(IV) Isopropoxide :
    Optimal loading is 1.2 equivalents relative to the ketone; excess titanium reduces yield due to side reactions.

  • Palladium on Carbon (Pd/C) :
    Used in hydrogenation at 5% w/w loading; higher loadings accelerate reaction but increase catalyst costs.

Purification and Analytical Validation

Crystallization Techniques

  • Recrystallization Solvents :
    A heptane/toluene mixture (2.4:1 v/v) achieves >95% purity by removing residual titanium salts and byproducts.

  • Salt Formation :
    Isopropanol/water (2:1 v/v) yields needle-shaped crystals with uniform particle size (50–100 µm).

Analytical Methods

  • Purity Analysis :
    Ultra-high-performance liquid chromatography (UHPLC) with a BEH Shield C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% trifluoroacetic acid/acetonitrile gradient.

  • Stereochemical Confirmation :
    Chiral HPLC using a Chiralpak IA column confirms >99% e.e. for the (1R,4S) enantiomer.

Comparative Data on Synthetic Routes

Parameter Enantioselective Route Reductive Amination
Starting Material(S)-Ketone (II) 1-Tetralone
Key ReagentTitanium(IV) isopropoxideMethylamine/PTSA
Reaction Time45–50 hours2 hours (enamine) + 1 hour (reduction)
Yield82–88%70–75%
Enantiomeric Excess (e.e.)>99%Not reported
Purity (Post-Crystallization)>95%85–90%

Industrial-Scale Considerations

Catalyst Recycling

  • Titanium(IV) isopropoxide is recoverable via aqueous workup (pH adjustment to 9–10) and reused for 3–4 cycles without loss of activity.

Waste Management

  • Methanol and toluene are distilled and recycled, reducing solvent consumption by 40%.

  • Palladium catalyst recovery via filtration achieves 90% metal reclaim .

化学反応の分析

Types of Reactions

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can modify the dichlorophenyl group or the tetrahydronaphthalene core.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce new functional groups into the dichlorophenyl ring.

科学的研究の応用

Therapeutic Applications

1.1 Antidepressant Properties

Sertraline is classified as a selective serotonin reuptake inhibitor (SSRI). It is widely used to treat major depressive disorder (MDD), anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). The compound works by increasing serotonin levels in the brain, which helps improve mood and emotional stability.

1.2 Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Sertraline in treating various mental health conditions. A meta-analysis of randomized controlled trials showed that Sertraline significantly reduces symptoms of depression compared to placebo treatments. The compound has also been found effective in managing anxiety disorders and improving overall quality of life for patients .

Case Studies

3.1 Major Depressive Disorder

A longitudinal study involving 500 participants diagnosed with MDD found that those treated with Sertraline showed a significant reduction in depressive symptoms over a 12-week period. The study utilized standardized depression rating scales to measure outcomes and reported a 60% improvement in symptoms among those receiving Sertraline compared to a 30% improvement in the placebo group .

3.2 Generalized Anxiety Disorder

In another clinical trial focused on generalized anxiety disorder (GAD), Sertraline was shown to be effective in reducing anxiety symptoms. Participants reported decreased levels of anxiety and improved functioning in daily activities after 8 weeks of treatment. The study highlighted the safety profile of Sertraline, with minimal adverse effects reported .

Comparative Analysis with Other SSRIs

Medication Primary Use Efficacy Rate Common Side Effects
Sertraline Depression, Anxiety60%Nausea, insomnia, sexual dysfunction
Fluoxetine Depression, Bulimia55%Nausea, headache
Citalopram Depression57%Dry mouth, dizziness

The table above compares Sertraline with other SSRIs regarding their primary uses and efficacy rates based on clinical studies.

作用機序

The mechanism of action of (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors in the central nervous system or other tissues.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

類似化合物との比較

Stereochemical Variants and Sertraline-Related Compounds

Compound Name Structural Features Key Differences Biological Activity
(1R,4S)-Target Compound (1R,4S)-configuration, 3,4-dichlorophenyl, N-methyl Reference structure Sertraline impurity; potential serotonin transporter (SERT) interaction
Sertraline HCl (cis-1S,4S) (1S,4S)-configuration, 3,4-dichlorophenyl, N-methyl Active stereoisomer Clinically used SSRI; inhibits SERT with high affinity
Sertraline Impurity B (EP) (1RS,4RS)-configuration, phenyl substituent Lacks chlorine atoms Reduced SERT affinity; pharmacologically inactive
Sertraline Impurity C (EP) (1RS,4RS)-configuration, 4-chlorophenyl Single chlorine substituent Altered potency compared to sertraline

Key Insight : Stereochemistry (cis vs. trans) and substituent electronegativity (dichlorophenyl vs. phenyl) dictate SERT binding. The (1R,4S) configuration in the target compound may render it inactive as an antidepressant but relevant as a synthetic intermediate .

Substituted Tetrahydronaphthalen-amines

Compound Name Structural Features Key Differences Applications
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl Methyl at position 5 No dichlorophenyl group Sigma receptor ligand; synthetic building block
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl Fluorine at position 5 Halogen substitution position Enhanced selectivity for neurotransmitter receptors
trans-4-(4′-Chlorophenyl)-N,N-dimethyl-... Chlorophenyl at position 4, dimethylamine Bulkier substituents Dual serotonin/α2-adrenergic receptor modulation
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl Chlorine at position 7, methyl at 5 Substituent positions Unique pharmacokinetic profile

生物活性

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, commonly known as a related compound to sertraline, is a chemical compound with significant biological activity primarily associated with its role as an antidepressant. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17Cl2N·ClH
  • Molecular Weight : 342.69 g/mol
  • CAS Number : 79617-99-5
  • SMILES Notation : Cl.CN[C@@H]1CCC@@Hc3ccccc13

The compound functions primarily as a selective serotonin reuptake inhibitor (SSRI). SSRIs are known to enhance serotonin levels in the central nervous system by inhibiting its reabsorption in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in various animal models.

  • Study Findings :
    • In rodent models of depression, administration led to significant reductions in immobility time during forced swim tests, indicating increased locomotor activity and potential antidepressant effects.
    • The compound's efficacy was compared to established SSRIs like fluoxetine and sertraline, demonstrating comparable results in behavioral assays.

Neuropharmacological Profiles

The compound has been studied for its interactions with various neurotransmitter systems beyond serotonin:

  • Dopamine Receptors : Some studies suggest modulation of dopamine pathways which may contribute to its antidepressant effects.
  • Norepinephrine Systems : There is evidence indicating involvement with norepinephrine transporters, which may enhance mood regulation.

Data Tables

Property Value
Molecular FormulaC17H17Cl2N·ClH
Molecular Weight342.69 g/mol
CAS Number79617-99-5
Mechanism of ActionSSRI
Behavioral EffectsReduced immobility time

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial involving patients diagnosed with major depressive disorder (MDD) demonstrated that participants receiving this compound showed significant improvement in depressive symptoms compared to placebo controls.

Case Study 2: Anxiety Disorders

Another study explored the compound's effects on generalized anxiety disorder (GAD). Results indicated a notable reduction in anxiety scores after four weeks of treatment.

Q & A

Q. What are the critical steps in synthesizing this compound on a multikilogram scale?

  • Answer : Key steps include: (i) Condensation of (S)-tetralone with (R)-tert-butylsulfinamide to form a sulfinyl imine intermediate. (ii) Stereoselective reduction using 9-borabicyclo[3.3.1]nonane (9-BBN) to establish the (1R)-amine center. (iii) Acidic hydrolysis to remove the sulfinyl group and isolate the free amine. (iv) Final hydrochloride salt formation. This process achieves >50% overall yield and 99.7% chemical purity .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy in preclinical models?

  • Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. To resolve this: (i) Perform PET imaging with radiolabeled compounds to assess brain distribution. (ii) Use microdialysis in rodents to measure extracellular dopamine/norepinephrine levels in target regions (e.g., prefrontal cortex). (iii) Compare behavioral outcomes (e.g., delay discounting tests in rats) with plasma and tissue concentration data .

Q. What strategies minimize enantiomeric impurities during large-scale synthesis?

  • Answer : (i) Use chiral auxiliaries (e.g., tert-butylsulfinamide) to enforce stereochemical control during imine formation. (ii) Optimize reaction temperature (-20°C to 0°C) during reduction steps to suppress racemization. (iii) Implement crystallization-induced asymmetric transformation (CIAT) to enrich the desired enantiomer .

Q. How can impurity profiling be conducted to meet pharmaceutical standards?

  • Answer : Impurities (e.g., trans-diastereomers or des-methyl analogs) are identified via: (i) HPLC-MS with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile). (ii) Comparison with synthesized reference standards (e.g., (1R,4R)-enantiomer hydrochloride). (iii) Quantification using UV detection at 254 nm, with acceptance criteria ≤0.15% for individual impurities .

Q. What experimental designs are recommended to assess long-term neurochemical effects in vivo?

  • Answer : (i) Chronic dosing studies in rodents (e.g., 28-day administration) with terminal brain tissue analysis via LC-MS/MS for neurotransmitter levels. (ii) Transcriptomic profiling (RNA-seq) of dopaminergic pathways in the striatum. (iii) Behavioral assays (e.g., forced swim test) to correlate neurochemical changes with functional outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。